6-(2-エチルピペリジン-1-イル)ピリダジン-3-アミン

説明

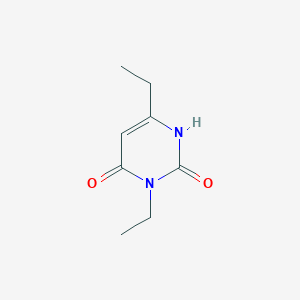

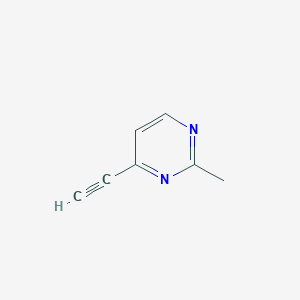

6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬理学的活性

「6-(2-エチルピペリジン-1-イル)ピリダジン-3-アミン」などのピリダジンおよびピリダジノン誘導体は、幅広い薬理学的活性を示しています。 これらには、抗菌、抗うつ、降圧、抗癌、抗血小板、抗潰瘍、除草、摂食阻害、およびその他のさまざまな期待される生物学的活性があります .

創薬

ピリダジン環は、弱い塩基性、π-πスタッキング相互作用を支える高い双極子モーメント、および薬物標的相互作用において重要となる可能性のある強力な二重水素結合能力を特徴とする、独特の物理化学的特性を備えています . これらの特性は、分子認識における独自の用途に貢献する一方で、固有の極性、低いシトクロムP450阻害効果、および心臓hERGカリウムチャネルとの相互作用を低減する可能性は、創薬および開発においてさらなる価値をもたらします .

抗うつ剤への応用

ピリダジン系は、抗うつ剤の開発に使用されてきました。 たとえば、ピリダジン環を含むモノアミンオキシダーゼ(MAO)阻害剤であるミナプリンは、フランスで非定型抗うつ剤として承認されました .

抗血小板剤への応用

5位に置換されたいくつかの6-アリール-3(2H)-ピリダジノン誘導体が合成されており、それらの作用機序は、血小板凝集の活性化に必要なカルシウムイオン流入を阻害する能力に基づいていることがわかっています .

除草剤への応用

ピリダジン系は、除草剤の開発にも応用されてきました。 たとえば、除草剤のピリダベンとノルフルラゾンは、ピリダジン環を含んでいます .

抗癌剤への応用

ピリダジン誘導体は、抗癌剤の開発において可能性を示しています。 ピリダジン環の固有の特性は、適切に展開された場合、有利になる可能性があり、薬物設計における特権的な構造要素として、より幅広い用途のための説得力のあるケースとなっています .

作用機序

Target of Action

Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets

Mode of Action

The mode of action of pyridazinone derivatives can vary depending on the specific compound and its targets. Some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives can affect various biochemical pathways depending on their specific targets. For example, they can impact pathways related to platelet aggregation, inflammation, and cancer .

Pharmacokinetics

The pharmacokinetic properties of pyridazinone derivatives can vary widely depending on their specific chemical structure .

Result of Action

Pyridazinone derivatives can have a wide range of effects, including anti-inflammatory, antiplatelet, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyridazinone derivatives .

生化学分析

Biochemical Properties

6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways. Additionally, 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth. The compound also affects cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine can inhibit the activity of certain kinases, which play a critical role in signal transduction pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as altered gene expression and metabolic activity.

特性

IUPAC Name |

6-(2-ethylpiperidin-1-yl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-9-5-3-4-8-15(9)11-7-6-10(12)13-14-11/h6-7,9H,2-5,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACTVKYIAMRHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)